molecular formula C12H18F6N2O5 B8091822 2-Methyl-1-(oxetan-3-yl)piperazine bis(2,2,2-trifluoroacetate)

2-Methyl-1-(oxetan-3-yl)piperazine bis(2,2,2-trifluoroacetate)

Cat. No.: B8091822
M. Wt: 384.27 g/mol
InChI Key: QXEODUORNRQNLD-UHFFFAOYSA-N
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Description

2-Methyl-1-(oxetan-3-yl)piperazine bis(2,2,2-trifluoroacetate) is a chemical compound with the molecular formula C11H20N2O2. It consists of a piperazine ring substituted with a methyl group and an oxetane ring, and it is bis-substituted with trifluoroacetate groups. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(oxetan-3-yl)piperazine bis(2,2,2-trifluoroacetate) typically involves the following steps:

  • Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent.

  • Introduction of the Oxetane Ring: The oxetane ring can be introduced through a cyclization reaction involving a precursor with a suitable leaving group.

  • Bis-Substitution with Trifluoroacetate: The final step involves the reaction of the piperazine-oxetane compound with trifluoroacetic acid to introduce the bis(trifluoroacetate) groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(oxetan-3-yl)piperazine bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various hydroxyl, carbonyl, and carboxyl derivatives.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Derivatives with different substituents at specific positions.

Scientific Research Applications

2-Methyl-1-(oxetan-3-yl)piperazine bis(2,2,2-trifluoroacetate) has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound may be used in biological studies to investigate its interactions with biological molecules and pathways.

  • Industry: The compound can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-1-(oxetan-3-yl)piperazine bis(2,2,2-trifluoroacetate) exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)acetate

  • 2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid

Uniqueness: 2-Methyl-1-(oxetan-3-yl)piperazine bis(2,2,2-trifluoroacetate) is unique due to its specific structural features, such as the presence of the oxetane ring and the bis(trifluoroacetate) groups

Properties

IUPAC Name

2-methyl-1-(oxetan-3-yl)piperazine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2C2HF3O2/c1-7-4-9-2-3-10(7)8-5-11-6-8;2*3-2(4,5)1(6)7/h7-9H,2-6H2,1H3;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEODUORNRQNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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